molecular formula C13H16O3 B14522801 Benzyl 2-hydroxy-2-methylpent-4-enoate CAS No. 62696-39-3

Benzyl 2-hydroxy-2-methylpent-4-enoate

Cat. No.: B14522801
CAS No.: 62696-39-3
M. Wt: 220.26 g/mol
InChI Key: XFGPWQXJIUPOGY-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-2-methylpent-4-enoate is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a benzyl group attached to a 2-hydroxy-2-methylpent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-2-methylpent-4-enoate typically involves the esterification of 2-hydroxy-2-methylpent-4-enoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and recycling of the catalyst.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-oxo-2-methylpent-4-enoate.

    Reduction: The compound can be reduced to form benzyl 2-hydroxy-2-methylpentane.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl 2-oxo-2-methylpent-4-enoate.

    Reduction: Benzyl 2-hydroxy-2-methylpentane.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with various molecular targets and pathways:

    Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol.

    Metabolic Pathways: The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

    Molecular Targets: It can interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

    Benzyl 2-hydroxy-2-methylbutanoate: Similar structure but with a shorter carbon chain.

    Benzyl 2-hydroxy-2-methylhex-4-enoate: Similar structure but with a longer carbon chain.

    Benzyl 2-hydroxy-2-methylpentanoate: Similar structure but without the double bond.

Uniqueness: Benzyl 2-hydroxy-2-methylpent-4-enoate is unique due to the presence of both a hydroxyl group and a double bond in the pent-4-enoate moiety. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

62696-39-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 2-hydroxy-2-methylpent-4-enoate

InChI

InChI=1S/C13H16O3/c1-3-9-13(2,15)12(14)16-10-11-7-5-4-6-8-11/h3-8,15H,1,9-10H2,2H3

InChI Key

XFGPWQXJIUPOGY-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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